

An In-depth Technical Guide to the Chemical Properties of Dimethyl 3-Aminophthalate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dimethyl 3-aminophthalate*

Cat. No.: *B1317572*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **dimethyl 3-aminophthalate**, a versatile building block in organic synthesis. This document details its physicochemical characteristics, spectral data, and key synthetic methodologies. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Chemical and Physical Properties

Dimethyl 3-aminophthalate (CAS No: 34529-06-1) is an aromatic compound containing both amine and ester functional groups.^{[1][2]} These functionalities impart a unique reactivity profile, making it a valuable intermediate in the synthesis of a wide range of molecules, including dyes, polymers, and pharmaceutical agents.^[3] The compound is often supplied as a more stable hydrochloride salt (CAS No: 52412-63-2) for improved storage and handling.^[3]

The physical state of **dimethyl 3-aminophthalate** has been described as a pale-yellow to yellow-brown to brown liquid or solid.^[2] While some sources do not provide a specific melting point, its hydrochloride salt is typically a solid.^{[1][4]}

Table 1: Physicochemical Properties of **Dimethyl 3-Aminophthalate**

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{11}NO_4$	[1]
Molecular Weight	209.20 g/mol	[5]
Boiling Point	306 °C at 760 mmHg	[1]
Appearance	Pale-yellow to yellow-brown to brown liquid or solid	[2]
Purity	Typically ≥98%	[2] [5]
Storage Temperature	Keep in dark place, inert atmosphere, room temperature	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **dimethyl 3-aminophthalate**. While comprehensive, detailed spectral data in the public domain is limited, the following provides an overview of expected and reported spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: The proton NMR spectrum is a key tool for confirming the structure of the molecule. A representative 1H NMR spectrum is available through resources like ChemicalBook.[\[6\]](#)
- ^{13}C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of **dimethyl 3-aminophthalate** would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester groups, and C-N and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Experimental Protocols

Synthesis of **Dimethyl 3-Aminophthalate**

A common and well-documented method for the synthesis of 3-aminophthalic acid, the precursor to **dimethyl 3-aminophthalate**, is the reduction of 3-nitrophthalic acid.^[7] The resulting 3-aminophthalic acid can then be esterified to yield the desired product.

Protocol 1: Reduction of 3-Nitrophthalic Acid to 3-Aminophthalic Acid

This protocol is based on a general procedure for the hydrogenation of nitrophthalic acids.

- Materials:

- 3-Nitrophthalic acid
- Methanol
- Platinic oxide (catalyst)

- Procedure:

- Dissolve a known quantity of 3-nitrophthalic acid in methanol in a suitable reaction vessel.
- Add a catalytic amount of platinic oxide.
- Hydrogenate the mixture under pressure (e.g., 25 psi) until the reaction is complete (cessation of hydrogen uptake).^[7]
- Filter the reaction mixture to remove the catalyst.
- Evaporate the solvent to obtain solid 3-aminophthalic acid.^[7]

Protocol 2: Diels-Alder Synthesis of Substituted 3-Aminophthalates

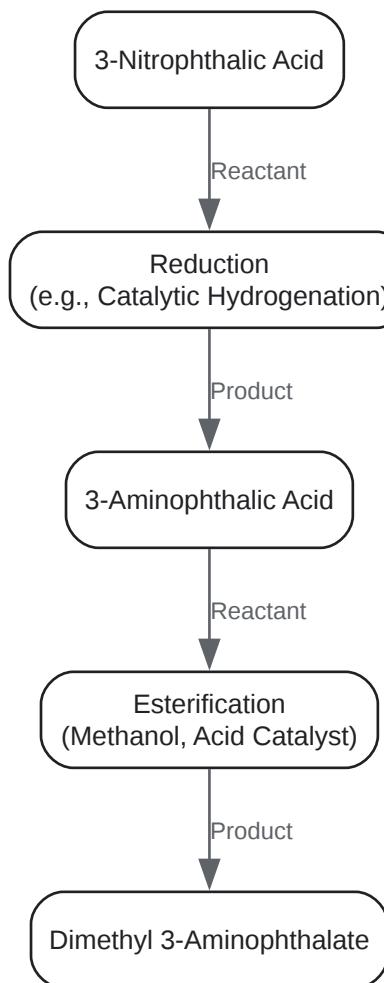
Substituted 3-aminophthalates can be synthesized via a [4+2] cycloaddition reaction between a substituted 3-acylamino-2H-pyran-2-one (diene) and a dialkyl acetylenedicarboxylate (dienophile).^[8]

- General Procedure:
 - In a closed, thick-walled glass tube, mix the 3-acylamino-2H-pyran-2-one with an excess of the dialkyl acetylenedicarboxylate in a high-boiling solvent such as xylene.^[8]
 - Heat the mixture at elevated temperatures (e.g., 190 °C) for a duration sufficient to achieve high conversion (typically monitored by ^1H NMR).^[8]
 - After cooling, the product can be isolated and purified by standard techniques such as recrystallization or column chromatography.

Purification

Recrystallization is a common method for the purification of solid organic compounds like **dimethyl 3-aminophthalate**. The choice of solvent is critical and often involves trial and error. Common solvent systems for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.^[9] Column chromatography can also be employed for purification.

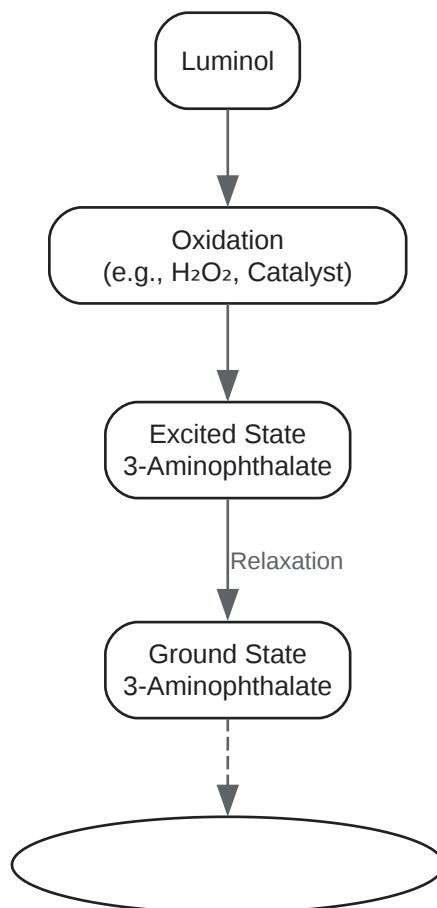
Chemical Reactivity and Applications


The bifunctional nature of **dimethyl 3-aminophthalate**, possessing both a nucleophilic amino group and electrophilic ester groups, makes it a versatile synthetic intermediate.^[3]

- Reactions of the Amino Group: The amino group can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups.
- Reactions of the Ester Groups: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid or transesterified with other alcohols.
- Intramolecular Cyclization: Under certain conditions, the amino group can react with one of the ester groups to form a lactam.^[3]

A significant application of the 3-aminophthalate core is its role in the chemiluminescence of luminol.[10][11][12][13][14] In this process, luminol is oxidized to an excited state of 3-aminophthalate, which then emits light upon relaxation to its ground state.[10][11] This reaction is famously used in forensic science for the detection of blood.

Visualizations


Synthesis Workflow: From 3-Nitrophthalic Acid to **Dimethyl 3-Aminophthalate**

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **dimethyl 3-aminophthalate**.

Luminol Chemiluminescence Pathway

[Click to download full resolution via product page](#)

Caption: The key steps in the chemiluminescence of luminol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. Dimethyl 3-aminophthalate | 34529-06-1 [sigmaaldrich.com]
- 3. Dimethyl 3-Aminophthalate Hydrochloride|[CAS 52412-63-2](http://benchchem.com) [benchchem.com]

- 4. Dimethyl 3-aminophthalate hydrochloride Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsr.com [m.chemsrc.com]
- 5. Dimethyl 3-aminophthalate | CymitQuimica [cymitquimica.com]
- 6. 3-AMINO-1,2-PHTHALIC ACID, DIMETHYL ESTER(34529-06-1) 1H NMR spectrum [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. What is the mechanism of Luminol? [synapse.patsnap.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]
- 14. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Dimethyl 3-Aminophthalate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1317572#dimethyl-3-aminophthalate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com